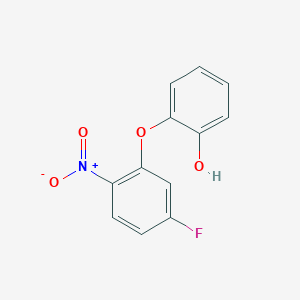

o-(5-Fluoro-2-nitrophenoxy)phenol

説明

o-(5-Fluoro-2-nitrophenoxy)phenol is a nitrophenoxy-substituted phenolic compound characterized by a central phenol ring linked to a fluorinated nitrophenoxy group. The molecule features a fluorine atom at the para-position (C5) and a nitro group at the ortho-position (C2) of the phenoxy substituent (Figure 1).

特性

分子式 |

C12H8FNO4 |

|---|---|

分子量 |

249.19 g/mol |

IUPAC名 |

2-(5-fluoro-2-nitrophenoxy)phenol |

InChI |

InChI=1S/C12H8FNO4/c13-8-5-6-9(14(16)17)12(7-8)18-11-4-2-1-3-10(11)15/h1-7,15H |

InChIキー |

HLVNXYBOVMBGLE-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)O)OC2=C(C=CC(=C2)F)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between o-(5-Fluoro-2-nitrophenoxy)phenol and its analogs:

Table 1: Comparative Analysis of Structural and Physicochemical Properties

*Calculated molecular weight based on formula; exact experimental data unavailable.

Key Observations:

Electron-Withdrawing Effects: The nitro (-NO₂) and fluoro (-F) groups in o-(5-Fluoro-2-nitrophenoxy)phenol enhance electrophilicity, making it reactive in nucleophilic aromatic substitution (NAS) reactions. The ethyl group in introduces steric bulk, which may hinder interactions in catalytic or binding applications compared to the unsubstituted analog.

Solubility and Polarity: o-(5-Fluoro-2-nitrophenoxy)phenol is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to nitro and fluoro substituents. In contrast, (2-Fluoro-5-nitrophenol) shows higher aqueous solubility owing to its smaller size and fewer hydrophobic moieties .

The trifluoromethyl group in may also confer thermal instability .

Research Implications and Limitations

- Synthetic Applications: The nitrophenoxy motif in o-(5-Fluoro-2-nitrophenoxy)phenol is analogous to intermediates used in agrochemicals and dyes, as seen in (azo-phenol derivatives). However, the absence of direct synthetic data necessitates further exploration.

- Structural similarities to (o-Phenylphenol, a disinfectant) suggest possible antimicrobial utility, but this remains speculative.

準備方法

Ullmann Ether Condensation

This copper-catalyzed reaction couples aryl halides with phenols. For o-(5-Fluoro-2-nitrophenoxy)phenol , the route would involve:

-

5-Fluoro-2-nitroiodobenzene synthesis via iodination of 5-fluoro-2-nitrobenzene.

-

Reaction with o-hydroxyphenol (catechol) under Ullmann conditions (CuI, K₂CO₃, DMF, 110–130°C).

Example Protocol

| Step | Reagent/Condition | Molar Ratio | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | I₂, HNO₃, H₂SO₄ | 1:1.1 | 0–5°C | 2 h | 85% |

| 2 | CuI, K₂CO₃, DMF | 1:2:10 | 120°C | 24 h | 62% |

The electron-withdrawing nitro group activates the aryl iodide for nucleophilic attack by the phenoxide ion, while the ortho-fluoro substituent minimally sterically hinders coupling.

Nucleophilic Aromatic Substitution (SNAr)

Fluoro- and nitro-groups synergistically activate aryl halides toward displacement by phenoxide ions. A two-step process is theorized:

-

5-Fluoro-2-nitrochlorobenzene preparation via chlorination of 5-fluoro-2-nitrobenzene.

-

Reaction with o-hydroxyphenol in polar aprotic solvent (DMSO, DMF) with NaH as base.

Optimized Parameters

Steric hindrance from the ortho-phenoxy group may necessitate elevated temperatures compared to para-substituted analogs.

Mitsunobu Reaction

This redox-based method couples alcohols with phenols. Adaptation requires:

-

Protecting 5-fluoro-2-nitrophenol as its tert-butyldimethylsilyl (TBS) ether.

-

Mitsunobu coupling with o-hydroxybenzyl alcohol using DIAD and PPh₃.

-

Deprotection (TBAF in THF).

Advantages

-

Mild conditions (0–25°C).

-

High regioselectivity due to alcohol’s leaving group ability.

Limitations

-

Multiple protection/deprotection steps reduce atom economy.

Precursor Synthesis: 5-Fluoro-2-nitrophenol

The patent CN107935858B details an optimized route to 5-fluoro-2-nitrophenol , a critical precursor. Key steps include:

Amination of 2,4-Difluoronitrobenzene

-

Reagent: NH₃ (aq., 25–30%)

-

Conditions: 35–40°C, 3 h

-

Product: 5-Fluoro-2-nitroaniline (98% yield).

Diazotization and Hydrolysis

-

Reagents: H₂SO₄ (25–30%), NaNO₂ (30–35.6% aq.)

-

Conditions:

-

Diazotization: 0–10°C, 0.5–1 h

-

Hydrolysis: 90–95°C, 1 h

-

-

Product: 5-Fluoro-2-nitrophenol (94–95% yield).

Critical Parameters

| Parameter | Optimal Range | Effect of Deviation |

|---|---|---|

| NH₃:Substrate ratio | 2.1–2.5:1 | <2:1 → Incomplete amination |

| H₂SO₄ concentration | 25.5–30% | >30% → Over-sulfonation |

| Hydrolysis temperature | 90–95°C | <90°C → Incomplete reaction |

Challenges in o-Substituted Ether Formation

Steric and Electronic Effects

-

Ortho substituents on both rings hinder approach of reactants, necessitating:

-

High-boiling solvents (e.g., DMF, NMP) to enhance solubility.

-

Prolonged reaction times (24–48 h) for Ullmann couplings.

-

-

Nitro group deactivates the ring, requiring electron-rich coupling partners.

Competing Side Reactions

-

Nitro reduction: Risk under catalytic hydrogenation conditions (e.g., Pd/C).

-

Ring nitration: Excess HNO₃ in precursor synthesis may over-nitrate the phenol.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Ullmann Condensation | 62 | 95 | Moderate | High |

| SNAr | 67 | 92 | High | Moderate |

| Mitsunobu | 55 | 98 | Low | Low |

Key Observations

-

Ullmann: Preferred for scalability despite longer reaction times.

-

SNAr: Higher yields but requires stringent moisture control.

-

Mitsunobu: Reserved for small-scale, high-purity applications.

Q & A

Q. What are the standard synthetic routes for o-(5-Fluoro-2-nitrophenoxy)phenol, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves nitration and etherification steps. For example, fluorophenol derivatives can undergo nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to minimize side reactions. Subsequent etherification employs nucleophilic aromatic substitution (NAS) with activated aryl halides. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Yields depend on substituent positioning: steric hindrance from the nitro group may reduce NAS efficiency .

Q. Which spectroscopic techniques are most effective for characterizing o-(5-Fluoro-2-nitrophenoxy)phenol, and how are key functional groups identified?

- Methodological Answer: ¹H/¹³C NMR and FT-IR are primary tools. The nitro group (NO₂) shows strong absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) in IR. In NMR, the fluorine atom induces splitting patterns in adjacent protons (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons; ¹⁹F NMR: δ -110 to -120 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₂H₇FNO₄: theoretical [M+H]⁺ = 264.03) .

Q. What are the stability considerations for o-(5-Fluoro-2-nitrophenoxy)phenol under varying pH and temperature conditions?

- Methodological Answer: Stability assays should monitor degradation via HPLC under accelerated conditions (e.g., 40°C, 75% humidity). The nitro group may hydrolyze under strongly acidic/basic conditions (pH < 2 or > 10), forming phenolic byproducts. Store the compound in amber vials at -20°C, desiccated, to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) when synthesizing o-(5-Fluoro-2-nitrophenoxy)phenol?

- Methodological Answer: Contradictory peaks may arise from rotamers or impurities. Use 2D NMR (COSY, HSQC) to assign spin-spin coupling and confirm connectivity. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations). For impurities, employ preparative TLC or HPLC-MS to isolate and identify side products (e.g., di-nitrated isomers) .

Q. What strategies optimize the regioselectivity of fluorination and nitration in synthesizing o-(5-Fluoro-2-nitrophenoxy)phenol derivatives?

- Methodological Answer: Fluorination regioselectivity is controlled by directing groups. For example, electron-withdrawing nitro groups meta-direct electrophilic substitution. Use Cu-mediated fluorination (e.g., Balz-Schiemann reaction) for precise positioning. Nitration requires careful control of reaction time and temperature to avoid over-nitration. Computational modeling (e.g., Fukui indices) predicts reactive sites .

Q. How does the electronic influence of substituents affect the reactivity of o-(5-Fluoro-2-nitrophenoxy)phenol in nucleophilic aromatic substitution (NAS)?

- Methodological Answer: The nitro group strongly deactivates the ring, reducing NAS rates. Fluorine’s inductive effect further modulates electron density. Kinetic studies (e.g., Hammett plots) quantify substituent effects. Use polar aprotic solvents (DMF, DMSO) and catalysts (K₂CO₃, crown ethers) to enhance nucleophilicity. Compare activation energies via Arrhenius plots under varied conditions .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。